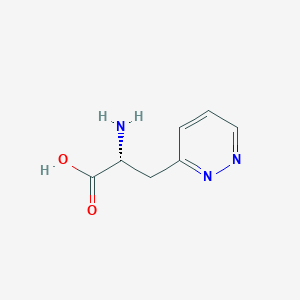![molecular formula C15H17NO3 B13547400 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a benzyloxy group and an oxa-azabicyclo scaffold, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one has significant potential in various fields:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: Its unique structure makes it a candidate for studying biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The oxa-azabicyclo scaffold is known to interact with various biological receptors, potentially modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the benzyloxy group.
Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their biological activity.
Uniqueness
What sets 2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one apart is its combination of the benzyloxy group with the oxa-azabicyclo scaffold. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)-2-phenylmethoxyethanone |
InChI |
InChI=1S/C15H17NO3/c17-15(11-18-10-12-4-2-1-3-5-12)16-13-6-8-14(19-16)9-7-13/h1-6,8,13-14H,7,9-11H2 |
InChIキー |
CIOHEMJXKLBEOG-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC1N(O2)C(=O)COCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


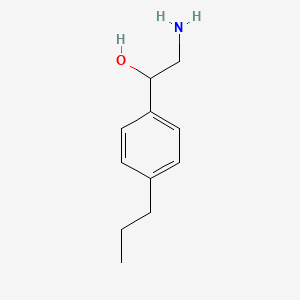
![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
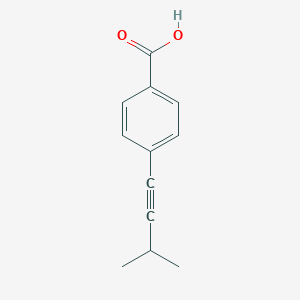
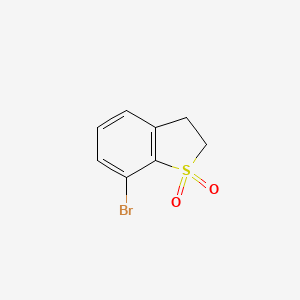
![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
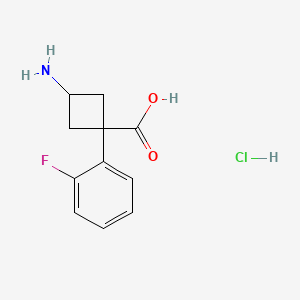
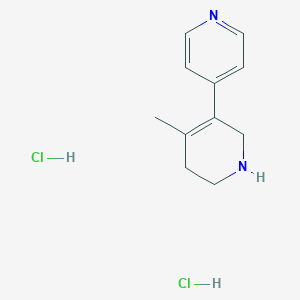
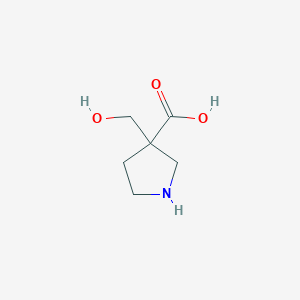
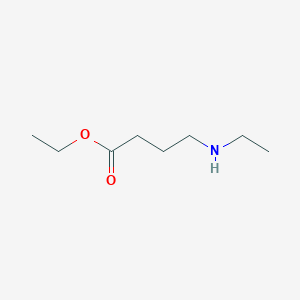
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)
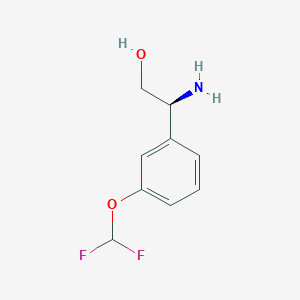
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
